molecular formula C9H8N2O2S B010525 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 108413-55-4

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B010525
M. Wt: 208.24 g/mol
InChI Key: SCXBGYOKNHZERF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol involves a series of steps starting from appropriate benzoic acids, which are converted into esters, hydrazides, and finally cyclized to the desired 1,3,4-oxadiazole derivatives. This process has been demonstrated in various studies to yield a range of oxadiazole compounds with potential biological activities (Saegusa, Watanabe, & Nakamura, 1989).

Molecular Structure Analysis

The molecular structure of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives has been extensively studied using various spectroscopic techniques including 1H-NMR, IR, UV-Vis, and mass spectrometry. These studies provide detailed insights into the molecular configuration and the presence of functional groups critical to the compound's biological activities (R., Kumar, & ., 2017).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives, including 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, have been involved in various chemical reactions, demonstrating their versatility as synthetic intermediates. These compounds can undergo reactions with different electrophiles, leading to a plethora of S-substituted derivatives with enhanced biological activities (Aziz‐ur‐Rehman et al., 2013).

Physical Properties Analysis

The crystal and molecular structures of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives have been examined to understand their solid-state arrangements. These studies reveal how molecular conformation affects the packing arrangement in the solid state, impacting the compound's physical properties (Khan, Ibrar, & Simpson, 2014).

Chemical Properties Analysis

The chemical properties of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives, particularly their reactivity and interaction with various biomolecules, have been a focus of study. These compounds exhibit significant biological activities, including antimicrobial and anticancer properties, attributed to their unique chemical structure (Naganagowda & Petsom, 2011).

Scientific Research Applications

  • Inhibitors of Trans-Cinnamate 4-Hydroxylase : 5-Aryl-1,3,4-oxadiazole-2-thiols, a category to which the mentioned compound belongs, have shown potential as inhibitors of trans-cinnamate 4-hydroxylase. One particular derivative, 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol, has demonstrated the most activity in this respect (Yamada et al., 2004).

  • Antimicrobial and Antioxidant Agents : Ultrasound-assisted synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, including compounds similar to the one , yields potent antimicrobial and antioxidant agents. These have potential applications in treating cancer, Parkinson's, inflammatory diseases, and diabetes (Yarmohammadi et al., 2020).

  • Pharmaceutical and Cosmetic Applications : 5-Phenyl-1,3,4-oxadiazole-2-thiol has exhibited promising antimicrobial activity against bacteria and fungi, suggesting its use in pharmaceuticals and cosmetics (R. et al., 2017).

  • Anticancer Activity : Novel 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol have been shown to possess potential anticancer activity against various cancer cell lines (Vinayak et al., 2014).

  • Inhibitor of Acetylcholinesterase : 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide has shown potential as a selective inhibitor of acetylcholinesterase in vivo (Rehman et al., 2013).

  • Anticonvulsant Activity : Certain bisubstituted 1,3,4-oxadiazoles and 1H-1,2,4-triazoles, related to the compound , have shown significant anticonvulsant activity (Tsitsa et al., 1989).

  • Antibacterial and Antitubercular Activity : Novel isoxazole clubbed 1,3,4-oxadiazole derivatives have demonstrated promising antibacterial and antitubercular activity against various bacteria and tuberculosis strains (Shingare et al., 2018).

  • Corrosion Inhibition : Derivatives of 1,3,4-oxadiazole, such as MBIMOT, EBIMOT, and PBIMOT, have been found to inhibit mild steel corrosion in sulphuric acid, displaying both physisorption and chemisorption behavior (Ammal et al., 2018).

  • Pharmaceutical Synthesis : A study demonstrated a method for synthesizing 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide, indicating its potential for pharmaceutical applications (Taha et al., 2014).

  • Lipoxygenase Inhibitory Activities : New N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives have shown moderately good lipoxygenase inhibitory activities (Aziz‐ur‐Rehman et al., 2016).

properties

IUPAC Name

5-(3-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXBGYOKNHZERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352408
Record name 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

CAS RN

108413-55-4
Record name 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108413-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Citations

For This Compound
3
Citations
E Yarmohammadi, H Beyzaei, R Aryan, A Moradi - Molecular Diversity, 2021 - Springer
One of the goals of green chemistry is to use environmentally friendly solvents or remove and reduce the volume of harmful spent solvents. In this study, a novel process for the …
Number of citations: 15 link.springer.com
LK Kummari, MS Butler, E Furlong, R Blundell… - Bioorganic & medicinal …, 2018 - Elsevier
Fungi cause serious life-threatening infections in immunocompromised individuals and current treatments are now complicated by toxicity issues and the emergence of drug resistant …
Number of citations: 19 www.sciencedirect.com
H Zeng - 2023 - search.proquest.com
Design, Synthesis, and Kinetic Study of the First Generation Phenyloxadiazole Compounds and the Second Generation Phenyloxadiazole Compounds and Highly Selective …
Number of citations: 2 search.proquest.com

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